molecular formula C10H20N2O2 B11897597 tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate

Cat. No.: B11897597
M. Wt: 200.28 g/mol
InChI Key: SJCHHKIVUCVQNJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate is an organic compound with the molecular formula C10H20N2O2 It is a carbamate derivative featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:

  • Azetidine is reacted with tert-butyl chloroformate.
  • Triethylamine is added as a base to neutralize the hydrochloric acid formed during the reaction.
  • The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate
  • tert-Butyl (1-(thietan-3-yl)azetidin-3-yl)carbamate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

tert-Butyl (1-(azetidin-3-yl)ethyl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the azetidine ring and the tert-butyl carbamate group contributes to its stability and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-7(8-5-11-6-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)

InChI Key

SJCHHKIVUCVQNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CNC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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